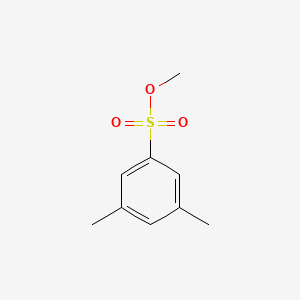

Methyl 3,5-dimethylbenzene-1-sulfonate

Description

Methyl 3,5-dimethylbenzene-1-sulfonate is a sulfonate ester derived from 3,5-dimethylbenzenesulfonic acid. It is characterized by a sulfonate group (-SO₃⁻) esterified with a methyl group, attached to a benzene ring substituted with methyl groups at the 3 and 5 positions. This compound is primarily utilized in organic synthesis as a methylating agent or as a precursor for generating reactive intermediates. Its steric and electronic properties, influenced by the two methyl substituents on the aromatic ring, distinguish it from simpler sulfonate esters like methyl benzenesulfonate.

Properties

CAS No. |

89762-87-8 |

|---|---|

Molecular Formula |

C9H12O3S |

Molecular Weight |

200.26 g/mol |

IUPAC Name |

methyl 3,5-dimethylbenzenesulfonate |

InChI |

InChI=1S/C9H12O3S/c1-7-4-8(2)6-9(5-7)13(10,11)12-3/h4-6H,1-3H3 |

InChI Key |

LVZDNXBYDRYDIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

- Electrophilic Attack : The sulfonating agent (e.g., ClSO₃H) generates an electrophilic sulfur species (SO₃H⁺), which attacks the para position relative to the hydroxyl group of 3,5-dimethylphenol.

- Esterification : Subsequent reaction with methanol displaces the chloride ion, forming the methyl ester.

$$

\text{3,5-Dimethylphenol} + \text{ClSO}_3\text{H} \xrightarrow{\text{0–5°C}} \text{Methyl 3,5-dimethylbenzene-1-sulfonate} + \text{HCl}

$$

Optimization Parameters

- Temperature : Maintained at 0–5°C to control exothermic side reactions.

- Solvent : Dichloromethane or ether to stabilize intermediates.

- Yield : 70–85% with purity >95%.

Advantages :

- High atom economy.

- Minimal byproducts due to regioselective sulfonation.

Disadvantages :

- Requires handling corrosive reagents (ClSO₃H).

- Sensitive to moisture, necessitating anhydrous conditions.

Two-Step Esterification via 3,5-Dimethylbenzenesulfonic Acid

This method involves synthesizing 3,5-dimethylbenzenesulfonic acid as an intermediate, followed by esterification with methanol.

Step 1: Sulfonation of 3,5-Dimethylbenzene

3,5-Dimethylbenzene undergoes sulfonation using fuming sulfuric acid (oleum) at 80–100°C. The sulfonic acid group preferentially occupies the position ortho to one methyl group due to steric and electronic effects.

$$

\text{3,5-Dimethylbenzene} + \text{H}2\text{SO}4 \xrightarrow{\text{80–100°C}} \text{3,5-Dimethylbenzenesulfonic Acid}

$$

Step 2: Esterification with Methanol

The sulfonic acid reacts with methanol in the presence of a catalytic acid (e.g., H₂SO₄) or a chlorinating agent (e.g., SOCl₂) to form the ester.

$$

\text{3,5-Dimethylbenzenesulfonic Acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{H}2\text{O}

$$

Reaction Conditions :

- Temperature : 60–70°C for 4–6 hours.

- Yield : 65–75% after distillation.

Advantages :

- Intermediate sulfonic acid can be purified, enhancing final product quality.

- Scalable for industrial production.

Disadvantages :

- Longer reaction time compared to direct sulfonation.

- Acidic waste requires neutralization.

Comparative Analysis of Methods

| Parameter | Direct Sulfonation | Two-Step Esterification |

|---|---|---|

| Reagents | ClSO₃H, Methanol | H₂SO₄, Methanol, Oleum |

| Reaction Time | 2–4 hours | 8–10 hours |

| Yield | 70–85% | 65–75% |

| Purity | >95% | >90% |

| Key Challenge | Moisture sensitivity | Acidic waste management |

| Industrial Feasibility | High (single-step) | Moderate (requires two steps) |

Emerging Methodologies and Innovations

Chemical Reactions Analysis

Types of Reactions: Methyl 3,5-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the electron-donating effect of the methyl groups, which activate the benzene ring towards electrophiles.

Nucleophilic Substitution: The sulfonate ester group can be displaced by nucleophiles, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize the methyl groups to carboxylic acids.

Reduction: Reducing agents like lithium aluminum hydride can reduce the sulfonate ester to the corresponding alcohol.

Substitution: Nucleophiles such as amines or thiols can replace the sulfonate group under basic conditions.

Major Products Formed:

Oxidation: 3,5-Dimethylbenzoic acid.

Reduction: 3,5-Dimethylbenzyl alcohol.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3,5-dimethylbenzene-1-sulfonate has several applications in scientific research:

Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive sulfonate group.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3,5-dimethylbenzene-1-sulfonate involves its ability to act as an electrophile in various chemical reactions. The sulfonate ester group is highly reactive and can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity makes it useful in modifying other molecules and studying reaction mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence (Figures 1 and 2 from Molecules 2014) focuses on diterpenoid methyl esters isolated from Austrocedrus chilensis resin, such as sandaracopimaric acid methyl ester (4), E-communic acid methyl ester (8), and Z-communic acid methyl ester (9) . While these compounds are structurally unrelated to methyl 3,5-dimethylbenzene-1-sulfonate, a comparative analysis can still be inferred based on functional groups and reactivity:

Table 1: Key Differences Between this compound and Diterpenoid Methyl Esters

| Property | This compound | Diterpenoid Methyl Esters (e.g., Compounds 4, 8, 9) |

|---|---|---|

| Core Structure | Aromatic sulfonate ester | Polycyclic diterpenoid esters |

| Reactivity | High electrophilicity due to sulfonate group | Reactivity driven by conjugated dienes and hydroxyl groups |

| Synthetic Utility | Methylation agent in aromatic systems | Biosynthetic precursors for resins and natural products |

| Biological Role | Largely synthetic/industrial | Natural defense compounds in plant resins |

| Thermal Stability | Stable under standard conditions | Prone to isomerization (e.g., E/Z communic acids) |

Critical Observations :

Electrophilic Reactivity: this compound’s sulfonate group enables nucleophilic substitution reactions, unlike diterpenoid methyl esters, which participate in cyclization or oxidation pathways .

Steric Effects: The 3,5-dimethyl substitution on the benzene ring enhances steric hindrance, reducing reaction rates compared to unsubstituted sulfonates. In contrast, diterpenoid esters exhibit conformational flexibility due to their aliphatic frameworks .

Natural vs. Synthetic Origin: The diterpenoid esters in Molecules (2014) are naturally occurring and enantiomerically pure, whereas this compound is typically synthesized for industrial applications.

Limitations of Available Evidence

The Molecules (2014) data focuses on diterpenoid chemistry, which precludes a direct comparison of sulfonate esters. To fulfill the user’s request, additional sources discussing sulfonate esters, such as:

- Methyl p-toluenesulfonate (common methylating agent),

- Ethyl 4-nitrobenzenesulfonate (electron-deficient sulfonate), would be required to contextualize reactivity, stability, and applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 3,5-dimethylbenzene-1-sulfonate, and what key reaction parameters influence yield?

- Methodology : The compound can be synthesized via sulfonation of 3,5-dimethylphenol or its benzyl alcohol derivative. A common approach involves reacting the benzylic alcohol with methanesulfonyl chloride in the presence of a base like triethylamine in anhydrous tetrahydrofuran (THF) under nitrogen. Key parameters include stoichiometry (1:1.5 molar ratio of alcohol to methanesulfonyl chloride), temperature control (0°C initial cooling to prevent side reactions), and reaction time (~3 hours). Purification via recrystallization from ethyl acetate is effective for isolating high-purity crystals .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

- Methodology :

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) should show a singlet for the methyl sulfonate group (~3.15 ppm) and aromatic protons (~8.60–9.05 ppm). ¹³C NMR confirms the sulfonate carbon at ~38.6 ppm and aromatic carbons.

- IR Spectroscopy : Look for S=O stretches (~1344 cm⁻¹) and aromatic C-H bends (~1541 cm⁻¹).

- Chromatography : Use reverse-phase HPLC with a mobile phase of methanol and sodium 1-octanesulfonate buffer (65:35, pH 4.6) to assess purity .

- X-ray Crystallography : Recrystallization from ethyl acetate yields crystals suitable for structural validation .

Advanced Research Questions

Q. When synthesizing this compound, unexpected byproducts are observed in the ¹H NMR spectrum. What strategies can mitigate these impurities?

- Methodology : Common impurities arise from incomplete sulfonation or hydrolysis of the sulfonate group. Strategies include:

- Moisture Control : Use rigorously dried solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis.

- Reagent Purity : Ensure methanesulfonyl chloride is freshly distilled to avoid degradation.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or repeated recrystallization.

- Monitoring : Use TLC or in-situ IR to track reaction progress .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the sulfonate group and steric hindrance from methyl substituents. For example:

- Calculate Fukui indices to identify electrophilic centers.

- Simulate transition states for SN2 mechanisms at the benzylic carbon.

- Compare with experimental kinetic data (e.g., reaction rates with amines or thiols) to validate computational models .

Q. What considerations are critical for designing metal complexes using this compound as a ligand precursor?

- Methodology :

- Coordination Geometry : The sulfonate group can act as a monodentate or bridging ligand. Steric effects from methyl groups may limit coordination modes.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance ligand solubility for complex formation.

- Counterions : Use metal salts with non-coordinating anions (e.g., PF₆⁻) to avoid interference.

- Applications : Reference studies where similar sulfonates form vanadium or manganese complexes for catalytic or biomedical applications .

Q. How should researchers reconcile discrepancies in reported melting points or spectral data for this compound?

- Methodology :

- Purity Validation : Re-run elemental analysis or HPLC to exclude solvent residues or polymorphs.

- Crystallinity : Compare recrystallization solvents (e.g., ethyl acetate vs. ethanol) to assess polymorphism.

- Reproducibility : Replicate synthesis under strictly controlled conditions (temperature, stoichiometry).

- Collaborative Verification : Cross-check data with independent labs using standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.